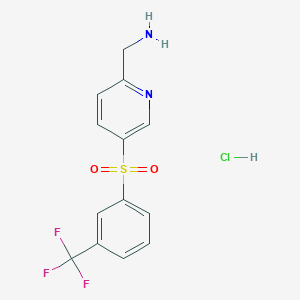
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a trifluoromethyl group, a sulfonyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-aminomethylpyridine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Trifluoromethyl)phenyl)sulfonyl chloride: A precursor in the synthesis of the target compound.
2-Aminomethylpyridine: Another precursor used in the synthesis.
Trifluoromethylpyridine derivatives:
Uniqueness
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and sulfonyl groups enhances its stability and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C13H12ClF3N2O2S |
|---|---|
Peso molecular |
352.76 g/mol |
Nombre IUPAC |
[5-[3-(trifluoromethyl)phenyl]sulfonylpyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H |
Clave InChI |
CCRYJMPBTPKOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(C=C2)CN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)








